(3-(Isobutylthio)phenyl)methanol
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Overview
Description
(3-(Isobutylthio)phenyl)methanol: is an organic compound with the molecular formula C11H16OS It belongs to the class of alcohols and contains a phenyl ring substituted with an isobutylthio group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isobutylthio)phenyl)methanol typically involves the nucleophilic aromatic substitution of a suitable phenyl derivative with an isobutylthio group. The reaction conditions often include the use of a strong base and an appropriate solvent to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: (3-(Isobutylthio)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (3-(Isobutylthio)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (3-(Isobutylthio)phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the isobutylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenylmethanol: Lacks the isobutylthio group, making it less hydrophobic.
(3-Methylthio)phenylmethanol: Contains a methylthio group instead of an isobutylthio group, resulting in different steric and electronic properties.
Uniqueness: (3-(Isobutylthio)phenyl)methanol is unique due to the presence of the isobutylthio group, which imparts distinct hydrophobic and steric characteristics. This makes it particularly valuable in applications where these properties are advantageous .
Biological Activity
(3-(Isobutylthio)phenyl)methanol, a compound characterized by its unique isobutylthio functional group, has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is C11H16OS. The presence of the isobutylthio group contributes to its distinctive chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites, altering enzyme activity and impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially modifying their signaling pathways. This interaction can lead to various physiological effects depending on the receptor type involved.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The isobutylthio group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing efficacy against microbial targets.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can help in reducing oxidative stress in biological systems.
- Potential Neuroprotective Effects : Preliminary studies suggest that it might protect neuronal cells from oxidative damage, although further investigation is required to confirm these effects.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluating the antimicrobial efficacy of thioether derivatives found that this compound showed significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
- Neuroprotection :
- Enzyme Interaction :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |
---|---|---|---|
This compound | Significant | Moderate | Potential |
3-(Methylthio)benzaldehyde | Moderate | Low | Minimal |
3-(Ethylthio)benzaldehyde | Significant | Moderate | Low |
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
[3-(2-methylpropylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
DTIWTISZRWQKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)CO |
Origin of Product |
United States |
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